![molecular formula C12H18N2O2S B1461586 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione CAS No. 1155097-03-2](/img/structure/B1461586.png)
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Vue d'ensemble
Description
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and have been studied for various pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(1-methylaminoethyl)phenylamine with a thiazolidine-1,1-dione derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features.
Thiazole: A related compound with a thiazole ring instead of a thiazolidine ring.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for various biological functions.
Uniqueness
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern and the presence of a methylaminoethyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Propriétés
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(13-2)11-5-3-6-12(9-11)14-7-4-8-17(14,15)16/h3,5-6,9-10,13H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCBTVPOGKFJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


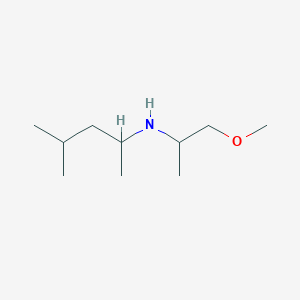

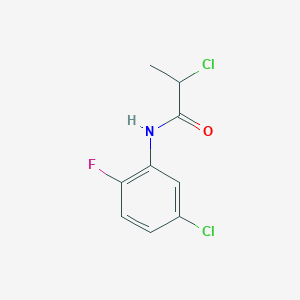
![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)
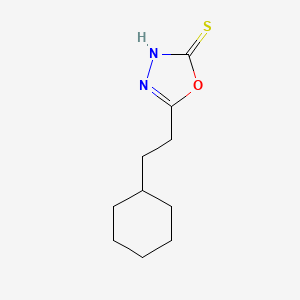
![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)
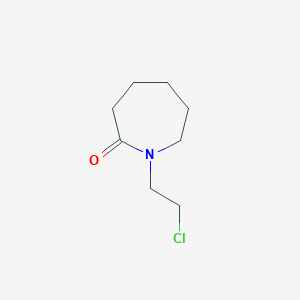
methanamine](/img/structure/B1461516.png)
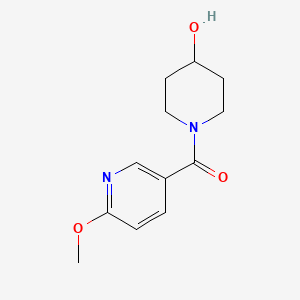



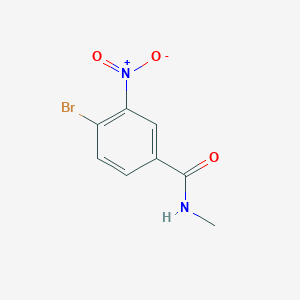
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
